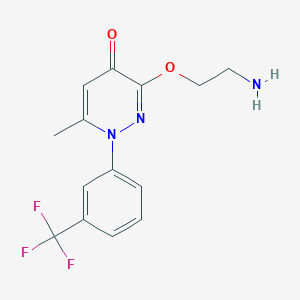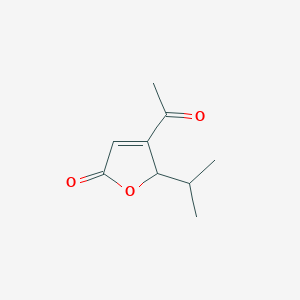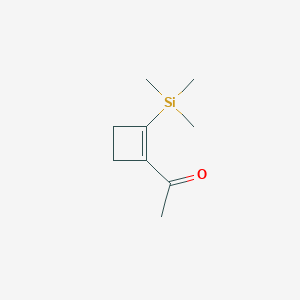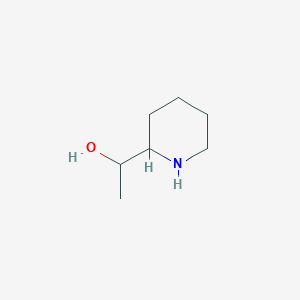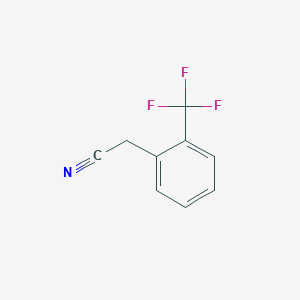
2-(Trifluoromethyl)phenylacetonitrile
Vue d'ensemble
Description
2-(Trifluoromethyl)phenylacetonitrile is an off-white low melting crystalline solid . It has been used in the facile synthesis of 1,2,3,4-tetrasubstituted naphthalenes via the condensation reaction with aromatic acetonitriles under basic conditions .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)phenylacetonitrile involves the condensation reaction with aromatic acetonitriles under basic conditions . It has been used in the synthesis of 1,2,3,4-tetrasubstituted naphthalenes . More detailed synthesis methods and applications can be found in related literature .Molecular Structure Analysis
The molecular formula of 2-(Trifluoromethyl)phenylacetonitrile is C9H6F3N . The molecular weight is 185.1458 . The IUPAC Standard InChI is InChI=1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2 .Chemical Reactions Analysis
2-(Trifluoromethyl)phenylacetonitrile has been used in the synthesis of 1,2,3,4-tetrasubstituted naphthalenes via the condensation reaction with aromatic acetonitriles under basic conditions . More information about its chemical reactions can be found in the relevant literature .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)phenylacetonitrile is an off-white low melting crystalline solid . Its molecular weight is 185.15 g/mol . The XLogP3-AA value is 2.5 , which is a measure of the compound’s lipophilicity.Applications De Recherche Scientifique
Application in Chemical Synthesis
Specific Scientific Field
The specific scientific field of this application is Organic Chemistry , particularly in the area of chemical synthesis .
Summary of the Application
“2-(Trifluoromethyl)phenylacetonitrile” is used in the synthesis of various organic compounds. It has been used in the facile synthesis of 1,2,3,4-tetrasubstituted naphthalenes via the condensation reaction with aromatic acetonitriles under basic conditions .
Methods of Application or Experimental Procedures
The compound is typically used in a condensation reaction with aromatic acetonitriles under basic conditions. The exact procedures and parameters would depend on the specific synthesis being performed and can vary widely.
Application in the Preparation of Non-peptide CCR1 Receptor Antagonists
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
“2-(Trifluoromethyl)phenylacetonitrile” has been used to prepare non-peptide CCR1 receptor antagonists . CCR1 is a chemokine receptor, and antagonists of this receptor have potential therapeutic applications in treating inflammatory diseases.
Results or Outcomes
The outcome of this application is the production of non-peptide CCR1 receptor antagonists. These antagonists can potentially be used in the treatment of inflammatory diseases .
Application in the Synthesis of Fluorinated Building Blocks
Specific Scientific Field
This application falls under the field of Organic Chemistry , particularly in the area of fluorinated compound synthesis .
Summary of the Application
“2-(Trifluoromethyl)phenylacetonitrile” has been used in the synthesis of fluorinated building blocks . Fluorinated compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique properties.
Methods of Application or Experimental Procedures
The compound is typically used in various synthetic procedures to introduce fluorine atoms into organic molecules. The exact procedures and parameters would depend on the specific synthesis being performed and can vary widely .
Results or Outcomes
The outcome of the synthesis is the production of fluorinated building blocks. These building blocks can be used in the synthesis of a wide range of fluorinated compounds .
Application in the Preparation of Fluorinated Organic Semiconductors
Specific Scientific Field
This application falls under the field of Materials Science and Organic Electronics .
Summary of the Application
“2-(Trifluoromethyl)phenylacetonitrile” has been used in the preparation of cyano-substituted distyrylbenzene derivatives, which are novel n-type organic semiconductors .
Results or Outcomes
The outcome of the synthesis is the production of cyano-substituted distyrylbenzene derivatives. These derivatives can be used in the fabrication of organic electronic devices .
Application in the Synthesis of Fluorinated Phenylacetonitriles
Summary of the Application
“2-(Trifluoromethyl)phenylacetonitrile” has been used in the synthesis of various fluorinated phenylacetonitriles . Fluorinated compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique properties.
Results or Outcomes
The outcome of the synthesis is the production of various fluorinated phenylacetonitriles. These compounds can be used in the synthesis of a wide range of fluorinated compounds .
Safety And Hazards
The safety data sheet for 2-(Trifluoromethyl)phenylacetonitrile indicates that it is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing vapors, mist, or gas, and avoiding contact with skin and eyes .
Orientations Futures
While the future directions for 2-(Trifluoromethyl)phenylacetonitrile are not explicitly mentioned in the retrieved sources, it is noted that trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .
Relevant Papers Relevant papers for further reading include "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients" and "Oxidative Trifluoromethylation and Trifluoromethylthiolation" .
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDCZSJGEUSERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184460 | |
| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)phenylacetonitrile | |
CAS RN |
3038-47-9 | |
| Record name | 2-(Trifluoromethyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3038-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003038479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJT2S6XK2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

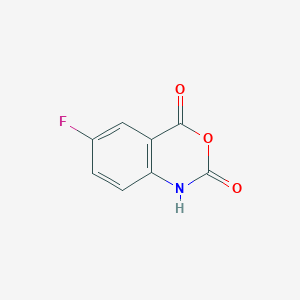

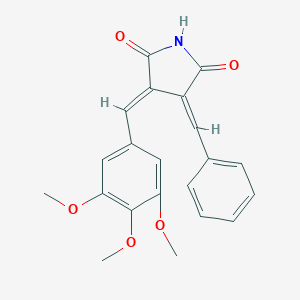
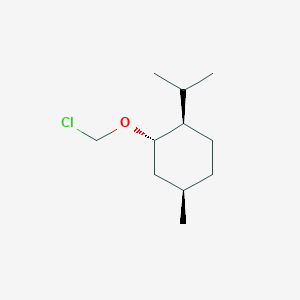

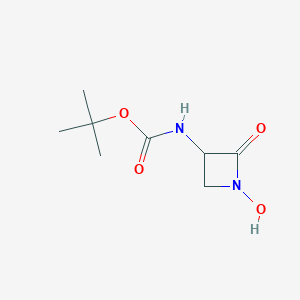

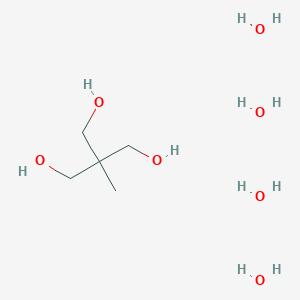
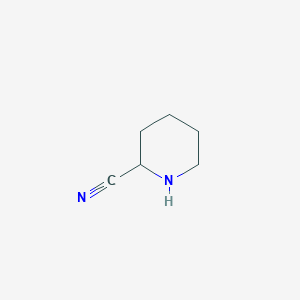
![1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128539.png)
